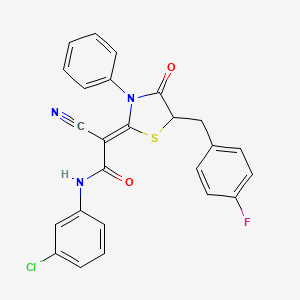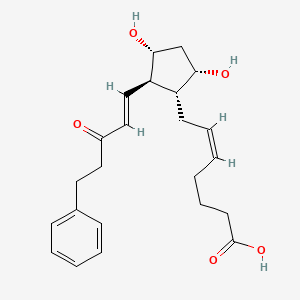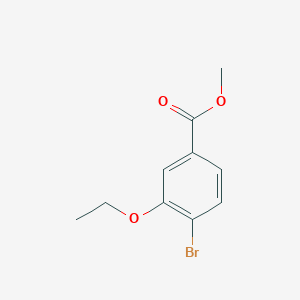
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DIBA is a derivative of propargylamine and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO), an enzyme that plays a role in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide can increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons. Additionally, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide in lab experiments is its ability to selectively inhibit the activity of MAO-B, which is involved in the breakdown of dopamine. This makes it a useful tool for studying the role of dopamine in various biological processes. However, one of the limitations of using N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its ability to selectively inhibit the activity of MAO-B makes it a useful tool for studying the role of dopamine in various biological processes. Further research is needed to fully understand the mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide and its potential applications in various areas of scientific research.
合成法
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of propargylamine with diisopropylamine in the presence of a solvent and a catalyst. The resulting product is then reacted with acetic anhydride to obtain N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide. This synthesis method has been well-established and has been used in various research studies.
科学的研究の応用
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)14(11(3)4)9-7-6-8-13-12(5)15/h10-11H,8-9H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNQLOHDYCPWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2852652.png)
![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)
![1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852657.png)

![2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole](/img/structure/B2852659.png)
![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)


![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)
![5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2852666.png)
![7-methyl-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2852668.png)
![Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate](/img/structure/B2852673.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2852674.png)
